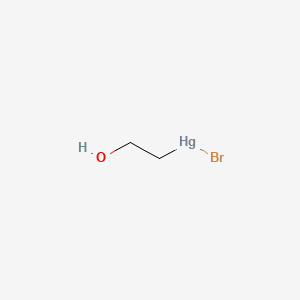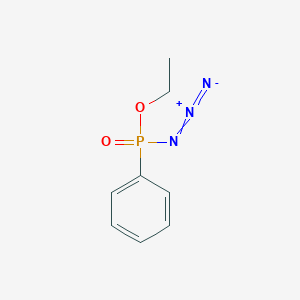
Ethyl phenylphosphonazidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl phenylphosphonazidate is an organophosphorus compound characterized by the presence of an ethyl group, a phenyl group, and a phosphonazidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl phenylphosphonazidate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with sodium azide, followed by the addition of ethanol. The reaction typically proceeds under mild conditions, with the use of an inert atmosphere to prevent unwanted side reactions. The overall reaction can be summarized as follows:
PhP(O)Cl2+NaN3+EtOH→PhP(O)(N3)(OEt)+NaCl+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Ethyl phenylphosphonazidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ethyl or phenyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ethyl phenylphosphonic acid.
Reduction: Formation of ethyl phenylphosphonamine.
Substitution: Formation of various substituted phosphonates or phosphonamides.
Scientific Research Applications
Ethyl phenylphosphonazidate has several applications in scientific research:
Biology: Investigated for its potential as a bioisostere in drug design, mimicking phosphate groups in biological systems.
Medicine: Explored for its potential as a prodrug, where the azide group can be converted to an active amine in vivo.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl phenylphosphonazidate involves its ability to undergo chemical transformations that release reactive intermediates. For example, the azide group can be converted to a nitrene, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformation.
Comparison with Similar Compounds
Ethyl phenylphosphinate: Similar structure but lacks the azide group.
Phenylphosphonic acid: Contains a phosphonic acid group instead of the phosphonazidate group.
Ethyl phosphonazidate: Lacks the phenyl group.
Uniqueness: Ethyl phenylphosphonazidate is unique due to the presence of both an ethyl group and a phenyl group attached to the phosphonazidate moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
20590-06-1 |
|---|---|
Molecular Formula |
C8H10N3O2P |
Molecular Weight |
211.16 g/mol |
IUPAC Name |
[azido(ethoxy)phosphoryl]benzene |
InChI |
InChI=1S/C8H10N3O2P/c1-2-13-14(12,11-10-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
WJOMFJXHJWDKNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


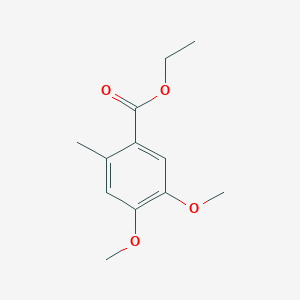
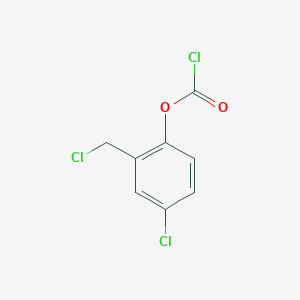
![3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid](/img/structure/B14701263.png)
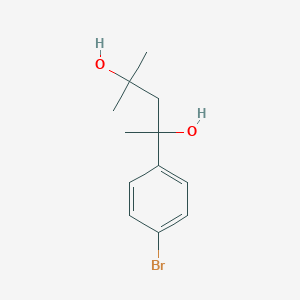
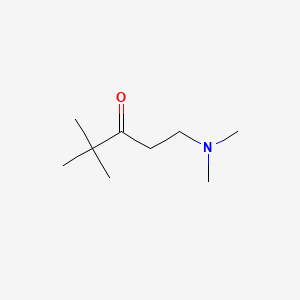
![Tert-butyl 2-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]phenoxy]acetate](/img/structure/B14701278.png)
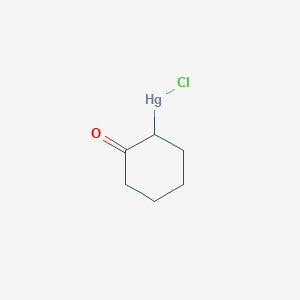
![3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone](/img/structure/B14701285.png)
![1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane](/img/structure/B14701291.png)
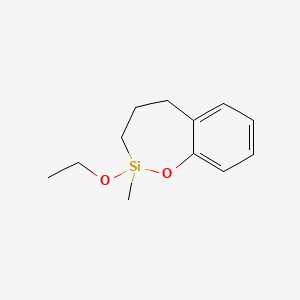
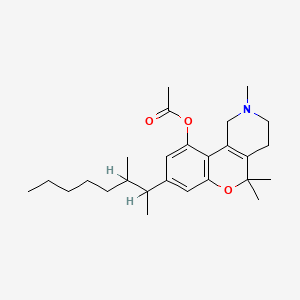

![Benzene, 1,1'-[(2-methylpropylidene)bis(seleno)]bis-](/img/structure/B14701325.png)
